molecular formula C14H19BrClNO2 B12889450 tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride CAS No. 1956310-55-6

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride

Cat. No.: B12889450
CAS No.: 1956310-55-6
M. Wt: 348.66 g/mol
InChI Key: YCWFUVYXGQJFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride: is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride typically involves multiple steps. One common method includes the bromination of 3,4-dihydroisoquinoline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of isoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) can be used for reduction.

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions can be used for oxidation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated isoquinolines, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of materials with specific properties

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
  • tert-Butyl 7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride
  • tert-Butyl 7-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride

Uniqueness

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different biological activities and chemical reactivities, making it a distinct compound of interest.

Properties

CAS No.

1956310-55-6

Molecular Formula

C14H19BrClNO2

Molecular Weight

348.66 g/mol

IUPAC Name

tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

InChI

InChI=1S/C14H18BrNO2.ClH/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16;/h4-5,8H,6-7,9H2,1-3H3;1H

InChI Key

YCWFUVYXGQJFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.